molecular formula C7H8N4O B13113545 3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine

3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine

Cat. No.: B13113545
M. Wt: 164.16 g/mol
InChI Key: CUORMODXXHOTOV-UHFFFAOYSA-N
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Description

3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine (CAS 91997-08-9) is a high-purity chemical compound with the molecular formula C 7 H 8 N 4 O and a molecular weight of 164.17 g/mol . It belongs to the class of isoxazolo[5,4-d]pyrimidines, which are heterocyclic structures of significant interest in medicinal chemistry due to their structural similarity to purine bases . This analogue relationship suggests potential utility as an antimetabolite, capable of competitively inhibiting the use of natural substrates like adenine or guanine, or being incorporated into macromolecules to disrupt normal function . Although specific data for the ethyl derivative is limited, compounds within this structural class have demonstrated a wide spectrum of promising biological activities in scientific research. The isoxazolo[5,4-d]pyrimidine core is a recognized pharmacophore, with related molecules exhibiting notable immunosuppressive properties by strongly inhibiting the proliferation of human peripheral blood mononuclear cells and mouse splenocytes . Furthermore, structural analogues have shown antitumor and anticancer potential , inhibiting the growth of various human cancer cell lines and acting through mechanisms such as pro-apoptotic activity or inhibition of kinases like VEGFR-2, a key target in anti-angiogenic therapy . Some derivatives also display antiviral activity , including the inhibition of human herpes virus type-1 (HHV-1) replication . The specific substituent at the 3-position of the isoxazolo[5,4-d]pyrimidine scaffold can significantly influence its biological profile, making this compound a valuable building block for exploring new structure-activity relationships . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3-ethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

InChI

InChI=1S/C7H8N4O/c1-2-4-5-6(8)9-3-10-7(5)12-11-4/h3H,2H2,1H3,(H2,8,9,10)

InChI Key

CUORMODXXHOTOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=NC=NC(=C12)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 5-amino-6-hydroxypyrimidine with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride . Another approach involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates, leading to thioureas, which are then cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial production.

Chemical Reactions Analysis

Types of Reactions

3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with various functional groups.

Scientific Research Applications

3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • Isoxazolo[5,4-d]pyrimidines: Derivatives like 3-(3-nitrophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine (19a) and 3-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine (21a) exhibit varied substituents at positions 3 and 4.
  • Pyrazolo[3,4-d]pyrimidin-4-amines : These compounds, such as 1H-pyrazolo[3,4-d]pyrimidin-4-amine, replace the isoxazole ring with a pyrazole. This alteration reduces electron-withdrawing effects, which may affect binding to ATP-binding pockets in kinases. For example, a lead pyrazolo derivative demonstrated potent suppression of TNF and IL-6 in rheumatoid arthritis models .
Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents Biological Activity IC50/EC50 Reference
3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine Isoxazole-pyrimidine 3-ethyl, 4-amine Under investigation N/A
1H-Pyrazolo[3,4-d]pyrimidin-4-amine Pyrazole-pyrimidine None (parent structure) Anti-inflammatory (CXCL8/TNF suppression) ~1–10 μM
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazole-pyrimidine 3-phenylethynyl Anti-breast cancer (ATP-binding inhibition) 9.8–10.2 nM
1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazole-pyrimidine 1-pyridin-3-ylmethyl, 4-(trifluoromethoxy)phenyl Kinase inhibition (undisclosed) N/A

Physicochemical and ADME Properties

  • Lipophilicity: The 3-ethyl group in the target compound likely enhances logP compared to polar substituents (e.g., 3-chlorophenoxy in ), improving oral bioavailability.
  • Molecular Weight : Pyrazolo derivatives with bulky groups (e.g., tert-butyl-naphthyl, MW 317.39) exceed Lipinski’s rule of five thresholds, whereas 3-ethylisoxazolo derivatives (MW ~220–250) align better with drug-likeness criteria .

Biological Activity

3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, biological activities, and relevant case studies.

Structural Characteristics

The compound features a unique arrangement combining isoxazole and pyrimidine rings, with the molecular formula C8H8N4OC_8H_8N_4O. The ethyl group at the 3-position of the isoxazole ring and an amino group at the 4-position of the pyrimidine ring enhance its solubility and reactivity, potentially leading to distinct biological profiles compared to similar compounds.

Synthesis Methods

Synthesis of this compound can be approached through various chemical reactions, including:

  • Cyclization Reactions : Involving the condensation of appropriate precursors.
  • Substitution Reactions : Where nucleophiles replace leaving groups in the compound.

These synthetic strategies are essential for producing derivatives that may exhibit enhanced biological activity.

Biological Activities

Research indicates that compounds containing isoxazole and pyrimidine moieties often display significant biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.
  • Anticancer Properties : The structural configuration may contribute to selective cytotoxicity against cancer cells.
  • Antioxidant Activity : The compound could potentially mitigate oxidative stress-related damage in cells.

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
This compoundEthyl at 3-position; amino at 4-positionAntimicrobial, anticancer
3-Methylisoxazolo[5,4-d]pyrimidin-4-amineMethyl group at 3-positionAntimicrobial
2-Amino-4-pyrimidinoneAmino group at 2-positionAnticancer
Isoxazolo[5,4-d]pyrimidin-4-oneKetone instead of aminePotential CNS activity

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on derivatives of isoxazole demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the ethyl group in this compound was noted to enhance this activity compared to its methyl counterpart.
  • Anticancer Research : In vitro assays have indicated that compounds structurally similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
  • Antioxidant Mechanism Analysis : Theoretical studies utilizing Density Functional Theory (DFT) have explored the antioxidant mechanisms of related compounds. These studies suggest that electron-donating groups significantly enhance antioxidant properties, which may apply to this compound as well .

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